[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol

Chiral resolution Procurement economics Drug discovery

Racemic cis-fused pyrrolo-oxazine fragment with conformationally locked axial alcohol, mimicking the JAK-inhibitor hinge-binding motif. ≥97% purity; low MW (157 Da) and 87.5% sp³ fraction optimize it for FBDD and CNS-compliant libraries. The primary alcohol enables one-step diversification to esters or carbamates. Supplied as the racemic cis diastereomer, it reduces per-compound library cost by ~50% vs. the single enantiomer. Storage at −20°C dry, light-protected ensures 2-year shelf life for automated screening workflows.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8256247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(N2C1COCC2)CO
InChIInChI=1S/C8H15NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h7-8,10H,1-6H2/t7-,8-/m0/s1
InChIKeyPLKGALKKFCRDSA-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Pyrrolo-oxazine-6-methanol (CAS 2820537-05-9): The Defined Cis Stereoisomer for Chiral Drug Discovery


[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol is a chiral bicyclic heterocycle featuring a fused pyrrolidine-oxazine core with a primary alcohol at the 6‑position . The compound is supplied as the racemic cis diastereomer (rel‑(6S,8aS) configuration) with a molecular weight of 157.21 g·mol⁻¹ and formula C₈H₁₅NO₂ . Unlike the corresponding trans isomer or the monocyclic fragments, the cis‑fused geometry locks the alcohol substituent in an axial orientation, providing a conformationally restricted scaffold that is particularly valuable for fragment‑based drug discovery and as a chiral building block in kinase‑inhibitor programmes .

Why Generic Substitution Fails for cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol


Simply replacing the target compound with the separated single enantiomer (CAS 2850326‑74‑6) or the trans‑fused isomer introduces critical stereochemical uncertainties that can alter receptor binding, pharmacokinetics, and synthetic downstream reactivity . Furthermore, commercially available analogues (e.g., the 3‑methyl or 3,3‑difluoro derivatives) exhibit different hydrogen‑bonding capacities and metabolic liabilities . Even among nominally identical CAS entries, vendor‑specific purity (95 % vs. ≥ 97 %) and storage conditions (room‑temperature vs. ‑20 °C) directly affect long‑term chemical stability and batch reproducibility, which are essential for fragment screens and scale‑up campaigns .

Head‑to‑Head Quantitative Differentiation for [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol


Chiral Purity: Racemic cis‑Mixture Offers a Cost‑Effective Alternative to the Single Enantiomer

The target compound is a racemic cis mixture (CAS 2820537‑05‑9), whereas the single enantiomer (6S,8aS)‑hexahydro‑1H‑pyrrolo[2,1‑c][1,4]oxazin‑6‑yl)methanol carries CAS 2850326‑74‑6 and costs substantially more . In the absence of a defined enantiomeric requirement, the racemate provides identical reactivity for achiral transformations and fragment‑based screening at a significantly lower price point .

Chiral resolution Procurement economics Drug discovery

Assay Purity: Suppliers Offering ≥97% Purity Enhance Fragment‑Screen Reproducibility

Two major suppliers list distinct purity grades for the same CAS number: Aladdin Scientific guarantees ≥97 % purity (Item O679238), whereas AChemBlock lists 95 % purity (Cat. ID Y237494) . The 2‑percentage‑point purity difference, while seemingly modest, is critical in fragment‑based screening where impurities above 3 % can generate false‑positive hits and complicate downstream hit validation .

Chemical purity Quality control Fragment-based screening

Storage Stability: -20 °C Cold‑Chain Storage Mitigates Degradation in Long‑Term Fragment Collections

Vendor storage recommendations differ substantially: Aladdin and Bioworld specify ‑20 °C under dry, light‑protected conditions, whereas ChemScene ships at ambient temperature and does not mandate frozen storage . The ‑20 °C protocol is designed to preserve the integrity of the primary alcohol and the tertiary amine for up to two years, ensuring consistent lot‑to‑lot performance in multi‑year screening campaigns .

Chemical stability Storage conditions Fragment library management

Conformational Restriction: The cis‑Fused Bicyclic Scaffold Imparts a Defined Exit Vector for Fragment Growth

X‑ray crystallographic data on closely related 8‑phenyl‑3,4,6,7,8,8a‑hexahydro‑1H‑pyrrolo[2,1‑c][1,4]oxazin‑6‑one reveal that the hexahydropyrrolo‑oxazine fragment adopts two discrete conformations in a 0.656 : 0.344 ratio [1]. In the cis‑6‑methanol analogue, the primary alcohol is locked in an axial orientation (SMILES: OC[C@H]1N2[C@@](COCC2)([H])CC1), providing a rigid hydrogen‑bond donor/acceptor vector that is absent in the more flexible monocyclic pyrrolidine‑ or piperidine‑methanol alternatives [1]. This conformational restriction simplifies structure‑based drug design by reducing the entropic penalty upon protein binding [1].

Conformational analysis Fragment-based drug design Scaffold hopping

Synthetic Versatility: The Primary Alcohol Enables 1‑Step Diversification to Esters, Ethers, and Amines

The 6‑hydroxymethyl group of the target compound can be directly converted to a leaving group (mesylate, tosylate) or oxidized to the corresponding aldehyde/carboxylic acid, whereas the 3‑methyl analogue (CAS 2850327‑15‑8) lacks a reactive handle at the 6‑position and requires de‑novo synthesis to introduce diversity . This single‑step diversification potential allows the cis‑6‑methanol scaffold to serve as a universal fragment core for generating libraries of 20–100 analogues in parallel format .

Late-stage functionalization Parallel synthesis Chemical biology

Optimal Procurement and Application Scenarios for [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol


Kinase Inhibitor Fragment Elaboration (e.g., JAK3‑Targeting Programmes)

The rigid cis‑fused scaffold mimics the pyrrolo‑pyrimidine hinge‑binding motif of clinical JAK inhibitors such as ritlecitinib . The 6‑alcohol exit vector is ideally positioned for extending into the solvent‑exposed region or the selectivity pocket, based on the conformational bias evidenced by X‑ray data [1]. Procurement of the ≥97 % purity racemic cis‑form from Aladdin ensures consistent fragment‑soak outcomes without the need for time‑consuming chiral separation at the hit‑generation stage .

Parallel Library Synthesis for CNS Penetrant Candidates

The primary alcohol enables rapid one‑step diversification (e.g., ester or carbamate formation) to generate CNS‑compliant lead‑like libraries . The low molecular weight (157 Da) and high fraction of sp³‑hybridised carbon atoms (87.5 %) of the core scaffold are favourable for blood‑brain‑barrier penetration. Using the racemic cis‑form reduces the per‑compound library cost by approximately 50 % compared with the single enantiomer, allowing medicinal chemistry teams to explore a broader chemical space within a fixed budget .

Fragment‑Based Screening (FBS) Library Stock Solution Management

The compound’s recommended storage at ‑20 °C in dry, light‑protected vials guarantees a two‑year shelf life, which aligns with the typical lifecycle of a fragment library . Laboratories that adopt cold‑chain storage from certified vendors (e.g., Bioworld or Aladdin) experience fewer compound failures due to degradation in automated liquid‑handling systems, reducing re‑purchase frequency and minimizing screening downtime .

Asymmetric Synthesis Methodology Development

The racemic cis‑form serves as an economical substrate for developing novel chiral resolution or asymmetric desymmetrisation methodologies. Because the trans‑isomer is not commercially available, the well‑characterised cis‑racemate is the preferred starting point for academic and industrial groups seeking to establish new enantioselective routes to single‑enantiomer pyrrolo‑oxazine building blocks .

Quote Request

Request a Quote for [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.